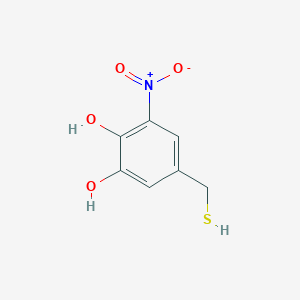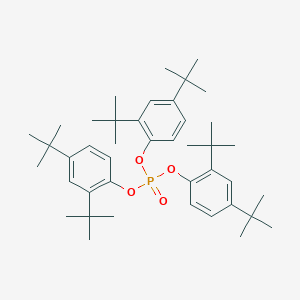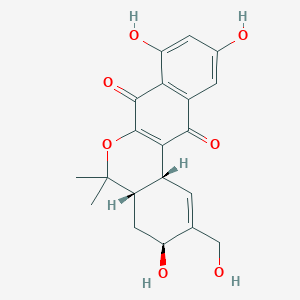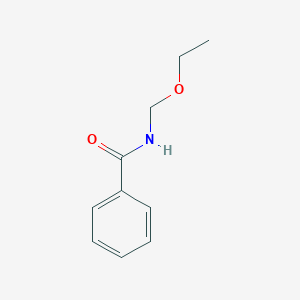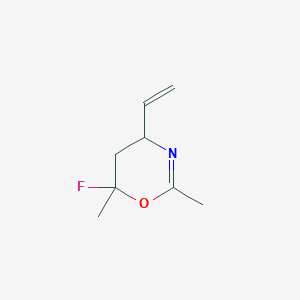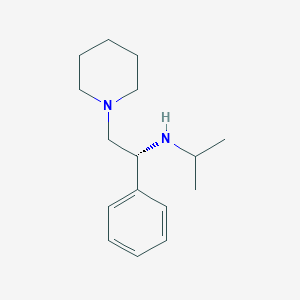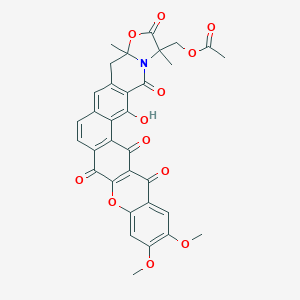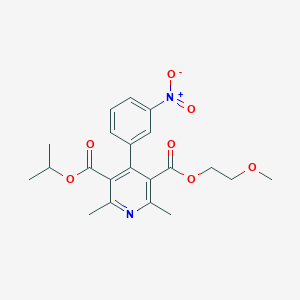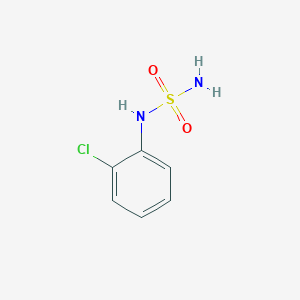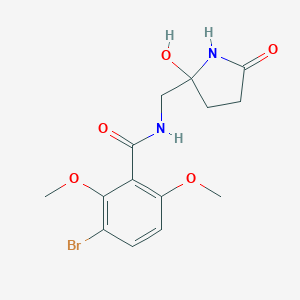
Depudecin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound depudecin is a complex organic molecule featuring multiple epoxide groups and a hydroxyethyl substituent
科学研究应用
depudecin: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用机制
Target of Action
Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.
Biochemical Pathways
The inhibition of HDACs by this compound affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .
Pharmacokinetics
Given its potent activity at micromolar concentrations , it can be inferred that this compound likely has good bioavailability.
Result of Action
The primary result of this compound’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, this compound can cause transformed cells to revert to a more normal phenotype . This makes this compound a potential anti-cancer agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of depudecin One common method involves the use of epoxidation reactions, where alkenes are converted to epoxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts such as titanium silicalite-1 (TS-1) may be employed to facilitate the epoxidation process, and advanced purification techniques like chromatography are used to isolate the desired product .
化学反应分析
Types of Reactions
depudecin: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the epoxide rings to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as hydroxide ions (OH-), amines, or thiols under mild to moderate temperatures.
Major Products Formed
Diols: From oxidation reactions.
Alcohols: From reduction of epoxide rings.
Substituted Epoxides: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Epoxides: Compounds with similar epoxide groups, such as ethylene oxide and propylene oxide.
Hydroxyethyl Derivatives: Compounds like 2-hydroxyethyl methacrylate and 2-hydroxyethyl acrylate.
Uniqueness
depudecin: is unique due to its combination of multiple epoxide rings and a hydroxyethyl group, which imparts distinct chemical reactivity and potential biological activity. This structural complexity allows for diverse applications and interactions that are not observed in simpler epoxides or hydroxyethyl derivatives .
属性
CAS 编号 |
139508-73-9 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8+,9+,10+,11+/m1/s1 |
InChI 键 |
DLVJMFOLJOOWFS-INMLLLKOSA-N |
SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
手性 SMILES |
C[C@H]([C@H]1[C@@H](O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O |
规范 SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O |
同义词 |
4,5:8,9-dianhydro-1,2,6,7,11-pentadeoxy-d-threo-d-ido-undeca-1,6-dienitol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




